molecular formula C11H12O3 B13974391 4-(4-Formylphenyl)butanoic acid

4-(4-Formylphenyl)butanoic acid

Cat. No.: B13974391
M. Wt: 192.21 g/mol
InChI Key: SJUVIKKCZJSMEU-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)butanoic acid (CAS 34162-05-5) is an organic compound with the molecular formula C 11 H 12 O 3 and a molecular weight of 192.21 g/mol . This solid compound features both a carboxylic acid and a benzaldehyde functional group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . The compound has a canonical SMILES string of O=CC1=CC=C(CCCC(=O)O)C=C1 . Research Context and Potential Applications While specific biological data for 4-(4-Formylphenyl)butanoic acid is limited in the available literature, its structure is closely related to 4-Phenylbutyric Acid (4-PBA) , a well-studied chemical chaperone with FDA-approved uses . 4-PBA is widely utilized in scientific research for its ability to inhibit endoplasmic reticulum (ER) stress and histone deacetylase (HDAC) activity, and it exhibits significant anti-inflammatory properties . Researchers are investigating 4-PBA and its derivatives in diverse fields, including neurobiology and oncology . The aldehyde group present in 4-(4-Formylphenyl)butanoic acid makes it a promising precursor for synthesizing novel derivatives, such as amides and Schiff bases, for use in drug discovery and the development of therapeutic compounds . Handling and Safety This compound is classified as harmful and an irritant. It may cause skin and serious eye irritation and may be harmful if swallowed or cause respiratory irritation . Appropriate personal protective equipment should be worn, and the material should be handled only in a well-ventilated area. Please consult the Safety Data Sheet (SDS) before use. Important Notice This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-formylphenyl)butanoic acid

InChI

InChI=1S/C11H12O3/c12-8-10-6-4-9(5-7-10)2-1-3-11(13)14/h4-8H,1-3H2,(H,13,14)

InChI Key

SJUVIKKCZJSMEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthesis via Phenoxybutanoic Acid Derivatives

A notable approach involves synthesis of 4-(4-formylphenoxy)butanoic acid derivatives, as intermediates or analogs, which can be adapted for 4-(4-formylphenyl)butanoic acid. This method is well-documented in recent literature with high yields and reproducibility.

Procedure Summary:

  • Starting from ethyl 4-bromobutyrate, nucleophilic substitution with 4-formylphenol derivatives forms ethyl 4-(4-formylphenoxy)butanoate.
  • Hydrolysis of the ester under acidic conditions (e.g., trifluoroacetic acid in water at 90 °C for 8 hours) yields the corresponding 4-(4-formylphenoxy)butanoic acid.
  • Purification is achieved by silica gel flash chromatography using ethyl acetate and n-hexane mixtures.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Nucleophilic substitution Ethyl 4-bromobutyrate, 4-formylphenol, acetone, room temp, 2 h 63 Formation of ethyl ester intermediate
Ester hydrolysis Trifluoroacetic acid, water, 90 °C, 8 h 86 Conversion to acid
Purification Silica gel chromatography (ethyl acetate:n-hexane 5:95) - High purity isolated product

This method yields 4-(4-formylphenoxy)butanoic acid analogs with yields up to 86%, demonstrating good efficiency and scalability.

Oxidation of 4-Phenyl-1-butanol to 4-(4-Formylphenyl)butanoic Acid

Another route involves oxidation of 4-phenyl-1-butanol derivatives to the corresponding carboxylic acid with the formyl group introduced or preserved on the aromatic ring.

Procedure Summary:

  • 4-Phenyl-1-butanol is oxidized using sodium chlorite in the presence of a nitroxyl radical catalyst such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), sodium hypochlorite, and a phosphate buffer.
  • The reaction is conducted at mild temperatures (20–25 °C) with controlled pH (~9.8) to optimize oxidation and minimize side reactions.
  • The reaction is quenched with sodium sulfite, followed by acidification and filtration to isolate the acid product.
  • The process avoids harsh conditions and provides high purity product, often exceeding 80% purity by weight without further purification.

Reaction Conditions and Yields:

Parameter Details
Oxidizing agents Sodium chlorite, sodium hypochlorite, TEMPO catalyst
Solvent system Organic solvent with phosphate buffer
Temperature 20–25 °C
pH control Adjusted to ~9.8 before quenching
Quenching agent Sodium sulfite
Purification Filtration after acidification
Product purity >80% (often >90%)

This method is industrially attractive due to mild conditions, scalability, and environmentally benign reagents.

Procedure Summary:

  • Starting from ethyl 4-(4-formyl-3-(trifluoromethylsulfonyl)oxy)phenoxy)butanoate, bis(pinacolato)diboron and palladium catalyst [1,1’-bis(diphenylphosphino)ferrocene]palladium(II) chloride are used in 1,4-dioxane under inert atmosphere at 95 °C for 6 hours.
  • The borylated intermediate is purified by column chromatography.
  • Subsequent transformations convert the borylated intermediate to the desired aldehyde-substituted acid.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Borylation Bis(pinacolato)diboron, Pd catalyst, NaOAc, 95 °C, 6 h 60 Requires inert atmosphere
Purification Silica gel chromatography (ethyl acetate:n-hexane 5:95) - Isolates borylated intermediate

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range Scalability
Phenoxybutanoic acid derivatives High yield, straightforward hydrolysis step Requires phenol derivatives, multi-step 63–86% Moderate to high
Oxidation of 4-phenyl-1-butanol Mild conditions, environmentally friendly Requires careful pH and temperature control >80% purity High (industrial)
Pd-catalyzed borylation Regioselective, versatile for complex synthesis Requires expensive catalysts, inert atmosphere ~60% Moderate

Summary and Recommendations

The preparation of 4-(4-formylphenyl)butanoic acid can be efficiently achieved by multiple synthetic routes. For industrial-scale synthesis, oxidation of 4-phenyl-1-butanol using sodium chlorite and nitroxyl radical catalysts under buffered aqueous-organic conditions is preferred due to mild conditions, high purity, and scalability. For research and complex molecule synthesis, palladium-catalyzed cross-coupling strategies provide regioselectivity and functional group tolerance. The phenoxybutanoic acid derivative route offers a balance of yield and operational simplicity for laboratory-scale preparations.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)butanoic acid

    Reduction: 4-(4-Hydroxymethylphenyl)butanoic acid

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(4-Formylphenyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain metabolic pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Physical Properties/Applications References
4-(4-Formyl-2-methoxyphenoxy)butanoate C₁₂H₁₃O₅ 237.23 2-methoxy, phenoxy linker Intermediate in organic synthesis
4-(4-Formyl-3-Methoxyphenoxy)butanoic Acid C₁₂H₁₄O₅ 238.24 3-methoxy, phenoxy linker Precursor for adenosine A2A receptor antagonists
4-(4-Formyl-2-methoxy-5-nitrophenoxy)butanoic acid C₁₂H₁₂NO₇ 294.23 (calculated) 2-methoxy, 5-nitro, phenoxy linker High reactivity due to electron-withdrawing nitro group
MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid) C₁₁H₁₃ClO₃ 228.70 4-chloro, 2-methyl, phenoxy linker Herbicidal activity
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 224.25 2,5-dimethoxy, direct phenyl linkage Melting point: 67–71°C; used in research
Chlorambucil precursor (4-Phenylbutanoic acid) C₁₀H₁₂O₂ 164.20 Phenyl group, no formyl Starting material for anticancer drug synthesis
Key Observations :

Substituent Position and Reactivity: The position of methoxy groups (e.g., 2- vs. 3-methoxy in vs. ) affects electronic properties and steric hindrance. For instance, 3-methoxy substitution may enhance solubility compared to 2-methoxy due to reduced steric effects.

Linker Type: Phenoxy-linked compounds (e.g., ) exhibit different conformational flexibility compared to direct phenyl-linked analogs (e.g., ). Phenoxy linkers may reduce acidity at the carboxylic acid due to electron donation from oxygen.

Biological Activity: MCPB () demonstrates herbicidal activity, likely due to its chloro and methyl substituents, which enhance lipophilicity and membrane penetration.

Key Insights :
  • Medicinal Chemistry: Formyl-containing compounds (e.g., ) are pivotal in designing receptor antagonists due to their ability to form Schiff bases with amino groups in biological targets.
  • Agrochemicals : Chloro and methyl substituents (e.g., in ) improve herbicidal efficacy by increasing environmental stability and target binding.

Physicochemical Properties

  • Solubility: Methoxy and nitro groups enhance solubility in polar solvents (e.g., DMF, ethanol) compared to non-substituted analogs.
  • Melting Points : Compounds with multiple substituents (e.g., ) exhibit higher melting points (67–71°C) due to increased crystallinity.

Biological Activity

4-(4-Formylphenyl)butanoic acid is a compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology. This article reviews the existing literature on the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of 4-(4-Formylphenyl)butanoic acid can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This structure features a butanoic acid backbone with a formylphenyl group, which is believed to contribute to its biological activities.

Antimicrobial Activity

Research indicates that derivatives of 4-(4-Formylphenyl)butanoic acid exhibit significant antimicrobial properties. A study evaluated various derivatives for their efficacy against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results are summarized in Table 1.

CompoundActivity Against Gram-positiveActivity Against Gram-negative
3HighModerate
4ModerateLow
6HighHigh
10ModerateHigh
12aHighModerate

These findings suggest that certain derivatives possess strong antimicrobial effects, making them potential candidates for developing new antibacterial agents .

Anti-inflammatory Activity

4-(4-Formylphenyl)butanoic acid has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. The compound's mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .

Anticancer Activity

The anticancer potential of 4-(4-Formylphenyl)butanoic acid has been explored in various cancer cell lines. In vitro studies revealed that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. For instance, a study demonstrated that treatment with this compound resulted in a significant reduction in prostate-specific antigen (PSA) levels in LNCaP cells, indicating its potential as an androgen receptor antagonist .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on several derivatives of 4-(4-Formylphenyl)butanoic acid against clinical isolates of pathogenic bacteria. The study found that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their parent structures .
  • Anti-inflammatory Mechanism : In a model of induced inflammation, treatment with 4-(4-Formylphenyl)butanoic acid led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6, supporting its role as a potent anti-inflammatory agent .
  • Anticancer Effects : In xenograft models, compounds derived from 4-(4-Formylphenyl)butanoic acid demonstrated significant tumor growth inhibition compared to control groups, highlighting their therapeutic potential in cancer treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Formylphenyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling formylphenyl precursors with butanoic acid derivatives. For example, a two-step approach may include (1) Friedel-Crafts acylation to introduce the formyl group and (2) ester hydrolysis to yield the carboxylic acid. Reaction optimization (e.g., solvent polarity, temperature, and catalyst selection) is critical for achieving yields >80% . Alternative routes might use Grignard reagents or palladium-catalyzed cross-coupling for regioselective functionalization.

Q. How can structural characterization of 4-(4-Formylphenyl)butanoic acid be performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to verify formyl proton (~9.8 ppm) and aromatic/acidic proton environments .
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching for formyl and carboxylic acid groups) .
  • X-ray crystallography : For definitive confirmation of molecular packing and bond angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in aqueous systems?

  • Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic phenyl and formyl groups. Solubility can be enhanced using polar aprotic solvents (e.g., DMSO) or buffered solutions at pH >7 (via deprotonation of the carboxylic acid). Stability studies under varying pH (3–9) and temperature (4–25°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design derivatives of 4-(4-Formylphenyl)butanoic acid to modulate biological activity or binding affinity?

  • Methodological Answer :

  • Functional group modifications : Replace the formyl group with bioisosteres (e.g., nitro or cyano groups) to alter electronic effects .
  • Chain length variation : Substitute the butanoic acid with shorter (propanoic) or longer (pentanoic) chains to study steric effects.
  • Click chemistry : Use the formyl group for Schiff base formation or hydrazone linkages to conjugate targeting moieties .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer :

  • Assay standardization : Control variables like ionic strength, co-solvents, and enzyme source (e.g., recombinant vs. native).
  • Structure-activity relationship (SAR) studies : Compare analogs to identify critical functional groups. For example, fluorination at the phenyl ring (as in 4-(2-Fluorophenyl)-4-oxobutanoic acid) may enhance binding specificity .
  • Computational docking : Validate experimental data with molecular dynamics simulations to assess binding pocket interactions .

Q. How can researchers optimize HPLC/LC-MS methods for quantifying trace impurities in 4-(4-Formylphenyl)butanoic acid?

  • Methodological Answer :

  • Column selection : Use C18 reverse-phase columns with acidic mobile phases (0.1% formic acid) to improve peak symmetry.
  • Detection : Employ UV at 254 nm (for aromatic systems) or MS/MS in negative ion mode for carboxylic acid detection.
  • Validation : Follow ICH guidelines for linearity (R2^2 >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) .

Q. What computational tools are suitable for predicting the reactivity of 4-(4-Formylphenyl)butanoic acid in nucleophilic reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
  • Machine learning : Train models on existing kinetic data to predict reaction outcomes under novel conditions.

Q. How can stability studies under physiological conditions inform formulation strategies for drug delivery applications?

  • Methodological Answer :

  • Accelerated degradation : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
  • Protective formulations : Encapsulate in liposomes or cyclodextrins to shield the formyl group from hydrolysis .
  • Analytical monitoring : Track degradation products via UPLC-QTOF-MS to identify instability mechanisms .

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